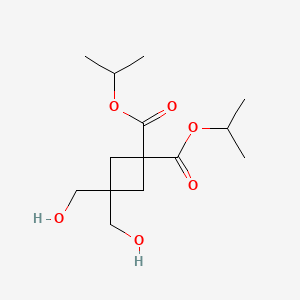

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

Vue d'ensemble

Description

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C14H24O6. It is characterized by the presence of a cyclobutane ring substituted with two hydroxymethyl groups and two ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate typically involves the reaction of 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. The final product is typically subjected to rigorous quality control measures to ensure compliance with industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of diisopropyl 3,3-bis(formyl)cyclobutane-1,1-dicarboxylate or diisopropyl 3,3-bis(carboxyl)cyclobutane-1,1-dicarboxylate.

Reduction: Formation of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarbinol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Intermediate in Synthesis

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the formation of more complex molecules. For instance, it can participate in cycloaddition reactions, which are crucial for creating cyclic structures in organic chemistry .

2. Photochemical Reactions

The compound has been used in photochemical reactions, particularly in template-directed [2+2] cycloaddition reactions. These reactions are valuable for synthesizing symmetrical and unsymmetrical cyclobutanes under mild conditions using light as a catalyst . The ability to undergo photodimerization makes it a useful reagent in synthetic organic chemistry.

Pharmaceutical Applications

1. Drug Development

Due to its structural characteristics, this compound is explored for its potential as a pharmaceutical intermediate. Compounds derived from it may exhibit biological activity suitable for drug development . The compound's ability to form derivatives with altered pharmacological profiles is of particular interest.

2. Targeted Drug Delivery Systems

Research indicates that derivatives of this compound can be utilized in developing targeted drug delivery systems. By modifying its structure, it may be possible to enhance solubility and bioavailability of therapeutic agents, thus improving their efficacy .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to modify their properties. Its dicarboxylate functionality allows it to act as a cross-linking agent or a plasticizer in polymer formulations, enhancing mechanical properties and thermal stability .

2. Coatings and Adhesives

The compound's chemical structure lends itself to applications in coatings and adhesives where flexibility and durability are required. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors .

Case Studies

Mécanisme D'action

The mechanism by which diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate exerts its effects involves interactions with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

- Dimethyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

- Dibutyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

Uniqueness

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Activité Biologique

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate (CAS: 893724-10-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant activity, cytotoxicity against cancer cell lines, and other relevant pharmacological effects.

- Molecular Formula : C12H18O5

- Molar Mass : 242.268 g/mol

- Density : 1.165 g/cm³ (predicted)

- Boiling Point : 293.2 °C (predicted)

- Storage Conditions : 2-8 °C

Cytotoxicity

Cytotoxicity studies are essential for evaluating the potential of this compound as an anticancer agent. In studies involving similar compounds, cytotoxic effects were assessed on various human cancer cell lines using the MTS assay. For example, derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM against cancer cell lines such as RKO and HeLa . Although specific IC50 data for this compound is not available, the structural similarities suggest a potential for similar activity.

Study on Related Compounds

A study published in Nature evaluated the biological activities of various bis(spiropyrazolone) derivatives against human cancer cell lines and Leishmania mexicana. The most active compounds showed IC50 values below 1 µM against leishmanial cells and significant cytotoxicity against human cancer cells, indicating that structural modifications can lead to enhanced biological activity .

The mechanism of action for compounds related to this compound often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. This is typically assessed through morphological changes in treated cells and viability assays that measure metabolic activity post-treatment .

Summary Table of Biological Activities

| Activity Type | Related Compound Findings | Potential Implication for this compound |

|---|---|---|

| Antioxidant | Effective radical scavenging in vitro | Potential to reduce oxidative stress; further studies needed |

| Cytotoxicity | IC50 values ranging from 49.79 µM to 113.70 µM | Suggests possible anticancer activity; specific testing required |

| Leishmanicidal | IC50 < 1 µM for several derivatives | Indicates potential effectiveness against parasitic infections; further exploration necessary |

Propriétés

IUPAC Name |

dipropan-2-yl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O6/c1-9(2)19-11(17)14(12(18)20-10(3)4)5-13(6-14,7-15)8-16/h9-10,15-16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICYMJWDJZJQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)(CO)CO)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.